molecular formula C11H9N3O2 B12557174 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- CAS No. 142598-50-3

1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-

Cat. No.: B12557174
CAS No.: 142598-50-3
M. Wt: 215.21 g/mol
InChI Key: BQXMBIQTJCISHQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- can be achieved through multicomponent reactions. One effective method involves the use of L-proline as a catalyst in a three-component reaction. This reaction typically involves the condensation of an aldehyde, a hydrazine, and a β-ketoester . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and catalytic processes can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form fully aromatic systems.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazoloquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can yield a variety of functionalized pyrazoloquinolines.

Scientific Research Applications

1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different functional groups.

    1H-Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrimidine ring instead of a quinoline ring.

    1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex heterocyclic compound with additional nitrogen atoms in the ring system.

Uniqueness

1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl- is unique due to its specific arrangement of nitrogen atoms and the presence of a dione functional group.

Properties

CAS No.

142598-50-3

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-methyl-3,5-dihydropyrazolo[3,4-c]quinoline-1,4-dione

InChI

InChI=1S/C11H9N3O2/c1-14-11(16)8-6-4-2-3-5-7(6)12-10(15)9(8)13-14/h2-5,13H,1H3,(H,12,15)

InChI Key

BQXMBIQTJCISHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)C(=O)NC3=CC=CC=C32

Origin of Product

United States

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